Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-4-methoxy-3-methyl-
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Overview
Description
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, which is then reacted with appropriate reagents to introduce the ethyl and benzene sulfonamide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines .
Scientific Research Applications
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It may be explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity .
Mechanism of Action
The mechanism by which N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE exerts its effects involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE
- N-((E)-2-((1S,3S)-ADAMANTAN-1-YL)-1-PHENYLVINYL)-N-BENZYLACETAMIDE
Uniqueness
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantane moiety provides exceptional stability, while the sulfonamide group offers potential for diverse interactions with biological targets .
Properties
Molecular Formula |
C20H29NO4S |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H29NO4S/c1-14-7-18(3-4-19(14)24-2)26(22,23)21-5-6-25-20-11-15-8-16(12-20)10-17(9-15)13-20/h3-4,7,15-17,21H,5-6,8-13H2,1-2H3 |
InChI Key |
RUIZKGHZKOUWJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)OC |
Origin of Product |
United States |
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